2H-苯并三氮唑-5,6-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotification of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .

Molecular Structure Analysis

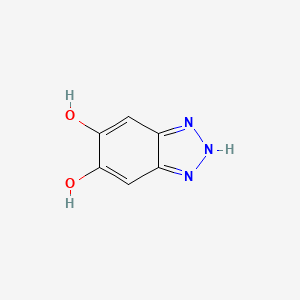

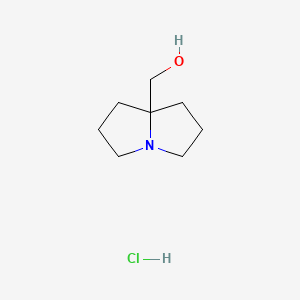

The molecular structure of 2H-benzotriazole-5,6-diol is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H5N3O2.

Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .

科学研究应用

紫外线稳定剂

苯并三氮唑类紫外线稳定剂 (BUVs) 是一类在各种消费品和工业应用中使用的工业化学品 . 它们用于保护材料免受紫外线辐射导致的降解 .

环境污染物

由于其大规模生产和使用,BUVs 已在所有环境基质中被检测到 . 它们被认为是一类新兴的环境污染物 .

人类暴露

人类通过环境介质、食物、个人护理产品 (PCPs) 和消费品暴露于 BUVs . 因此,BUVs 在人乳中被检测到 .

持久性有机污染物

诸如 UV-328 的 BUVs 表现出持久性有机污染物 (POPs) 的特征;因此,它最近被列入斯德哥尔摩公约 POPs 清单 .

防冻液

由于这些化合物在防冻液等多种家庭和工业应用中的应用不断增加,BUVs 市场已大幅增长 .

防锈涂层

BUVs 用于防锈涂层 . 它们提供防锈和防腐蚀保护,延长金属表面的使用寿命 .

油类抗氧化剂

BUVs 用作油类抗氧化剂 . 它们有助于防止油类氧化,从而延长其保质期 .

模拟器

作用机制

Target of Action

The primary targets of 2H-Benzotriazole-5,6-diol are enzymes and receptors in biological systems . The compound’s large conjugated system is capable of forming π–π stacking interactions and hydrogen bond acceptors, making it susceptible to bind with these targets .

Mode of Action

2H-Benzotriazole-5,6-diol interacts with its targets through diverse non-covalent interactions . These interactions allow the compound to bind with enzymes and receptors, thereby influencing their function .

Result of Action

The molecular and cellular effects of 2H-Benzotriazole-5,6-diol’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. Benzotriazole derivatives have shown potency in treating various conditions such as cancers and microbial infections , suggesting that 2H-Benzotriazole-5,6-diol may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2H-Benzotriazole-5,6-diol. For instance, benzotriazoles are only partly removed in wastewater treatment plants, and a substantial fraction reaches surface water such as rivers and lakes . This environmental persistence could potentially influence the compound’s action.

安全和危害

未来方向

Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . They have also exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . Future research may focus on developing these applications further.

生化分析

Biochemical Properties

Benzotriazole derivatives are known to interact with various enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Cellular Effects

Benzotriazole derivatives have shown potential in treating various conditions such as cancers and microbial infections . They have also been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzotriazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzotriazole derivatives have been found to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzotriazole derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Benzotriazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzotriazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzotriazole derivatives are known to be directed to specific compartments or organelles .

属性

IUPAC Name |

2H-benzotriazole-5,6-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-5-1-3-4(2-6(5)11)8-9-7-3/h1-2,10-11H,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKIGTBGYAQOMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2443932.png)

![5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2443940.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide](/img/structure/B2443945.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2443949.png)

![N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2443952.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B2443953.png)